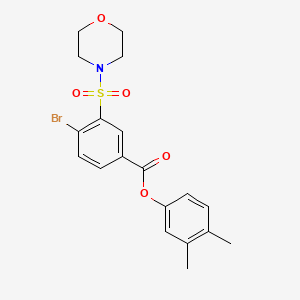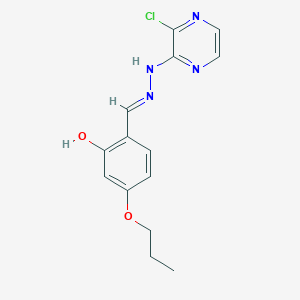![molecular formula C19H23FN2O2 B6030419 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol, also known as Lasmiditan, is a novel drug that has been developed for the treatment of migraines. It is a selective serotonin 5-HT1F receptor agonist, which means that it works by activating specific receptors in the brain to reduce the symptoms of migraines. The drug has shown promising results in clinical trials and has been approved for use in the United States and Europe.
Mechanism of Action
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol works by selectively activating the 5-HT1F receptor in the brain. This receptor is involved in the regulation of pain and inflammation, and its activation leads to a decrease in the release of pro-inflammatory neuropeptides. By reducing inflammation and pain, this compound is able to alleviate the symptoms of migraines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. These include a reduction in inflammation and pain, as well as an increase in blood flow to the brain. In addition, this compound has been found to have a minimal effect on blood pressure and heart rate, making it a safe option for patients with cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol for lab experiments is that it has a well-defined mechanism of action and a favorable safety profile. This makes it a useful tool for studying the role of the 5-HT1F receptor in pain and inflammation. However, one limitation of this compound is that it is a relatively new drug, and there is still much to be learned about its long-term effects and potential interactions with other drugs.
Future Directions
There are several potential future directions for research on 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol. One area of interest is the development of more targeted therapies for migraines, based on a better understanding of the underlying mechanisms of the disease. Another potential direction is the investigation of this compound's effects on other conditions that involve pain and inflammation, such as arthritis and neuropathic pain. Finally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in patients with comorbidities.
Synthesis Methods
The synthesis of 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol involves several steps, starting with the reaction of 4-methoxyphenol with 4-fluoroaniline to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol has been extensively studied in preclinical and clinical trials for the treatment of migraines. The drug has been shown to be effective in reducing the severity and duration of migraines, as well as improving quality of life for patients. In addition, this compound has been found to have a favorable safety profile, with few side effects reported in clinical trials.
properties
IUPAC Name |
2-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-24-18-8-9-19(23)14(11-18)12-22-10-2-3-17(13-22)21-16-6-4-15(20)5-7-16/h4-9,11,17,21,23H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRCOPVDSESEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)

![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)

![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)
![methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)
![2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)
![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![1-(5-methoxy-2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6030437.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)